4-Phenoxyphenylacetic acid
Overview
Description
4-Phenoxyphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43857. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biosynthesis and Metabolism in Microorganisms
Research indicates that 4-Phenoxyphenylacetic acid (4-HPA) plays a significant role in microbial metabolism and biosynthesis. A study revealed the efficient biosynthesis of 3, 4-dihydroxyphenylacetic acid, a compound with strong anti-oxidative activity, in Escherichia coli. This process involved enhancing the shikimate pathway and disrupting pykA and pykF to conserve phosphoenolpyruvate for 4-HPA production (Li et al., 2019). Another study focused on the purification and properties of 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida, key in the microbial degradation of phenylalanine, tyrosine, and aromatic amines (Raju, Kamath, & Vaidyanathan, 1988).
Role in Pharmaceutical and Food Industries
4-HPA has potential applications in the food and pharmaceutical industries due to its properties. For instance, it can act as a peptide mimic, interacting with a proton-coupled oligopeptide transporter, showing that a peptide bond is not required for rapid translocation through this transporter (Temple et al., 1998).
Hemoglobin Allosteric Modifiers
4-HPA derivatives have been studied for their ability to decrease the oxygen affinity of human hemoglobin A, making them potential allosteric effectors of hemoglobin. This has implications for clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad et al., 1991).
Plant Metabolism
In higher plants, 4-HPA is part of the biosynthesis and metabolism process. Studies have shown that 2-Hydroxyphenylacetic acid, related to 4-HPA, is derived from the shikimic acid pathway and is involved in various metabolic pathways in plants (Kindl, 1969).
Biotechnological Production
Advancements in biotechnology have enabled the microbial biosynthesis system for the de novo production of 4HPAA from glucose in Escherichia coli, which is an important building block for synthesizing drugs and agrochemicals (Shen et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes , suggesting that it may interact with proteins involved in this process.
Mode of Action
As a potential inhibitor of collagen-induced aggregation of human thrombocytes
Biochemical Pathways
It is a predicted metabolite of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline , suggesting it might be involved in the metabolic pathways of this compound.
Properties
IUPAC Name |
2-(4-phenoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARVNFDGRLLTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979361 | |
Record name | (4-Phenoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-74-1 | |
Record name | 6328-74-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Phenoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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